2,6-Dimethylhepta-1,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylhepta-1,6-dien-3-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a yellow liquid with a characteristic odor and is used in various chemical applications. The compound is notable for its conjugated diene structure, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,6-dimethylhepta-1,6-dien-3-one involves the reaction of isobutene with carbon tetrachloride in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is finally hydrated using methanolic boron trifluoride and aqueous sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhepta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols and alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Dimethylhepta-1,6-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethylhepta-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, as a pheromone precursor, it binds to olfactory receptors in insects, triggering behavioral responses. The conjugated diene structure allows it to participate in various electrophilic and nucleophilic addition reactions, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhepta-1,5-dien-3-ol: A related compound used as a pheromone.
2,6-Dimethylhepta-2,5-dien-4-one: Another isomer with similar chemical properties.
Uniqueness
2,6-Dimethylhepta-1,6-dien-3-one is unique due to its specific conjugated diene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its role as a pheromone precursor further highlights its importance in biological applications .
Properties
CAS No. |
84465-66-7 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,6-dimethylhepta-1,6-dien-3-one |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h1,3,5-6H2,2,4H3 |
InChI Key |
GWVDFTUCXJXDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.